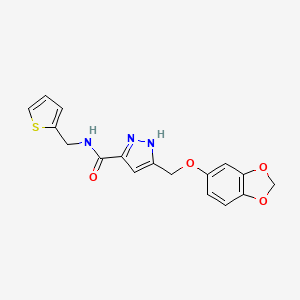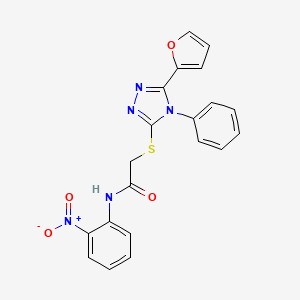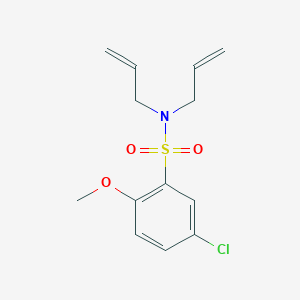
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of sulfanylpropanamides This compound is characterized by the presence of a butoxyphenyl group, a methylimidazolyl group, and a sulfanylpropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the butoxyphenyl intermediate: This can be achieved by reacting 3-bromophenol with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the methylimidazolyl intermediate: This step involves the alkylation of imidazole with methyl iodide.
Coupling of intermediates: The final step involves coupling the butoxyphenyl and methylimidazolyl intermediates with a suitable sulfanylpropanamide precursor under conditions such as reflux in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the butoxyphenyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfanyl group could form covalent bonds with target proteins, while the imidazole ring might participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)propanamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylbutanamide: Has an extended carbon chain, which could influence its solubility and interaction with biological targets.
N-(3-butoxyphenyl)-3-(1-ethylimidazol-2-yl)sulfanylpropanamide: Contains an ethyl group instead of a methyl group on the imidazole ring, potentially altering its steric and electronic properties.
Uniqueness
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide is unique due to the presence of both the sulfanyl group and the imidazole ring, which can confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-3-4-11-22-15-7-5-6-14(13-15)19-16(21)8-12-23-17-18-9-10-20(17)2/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGGKMNZDIJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
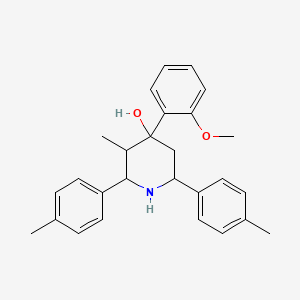
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)
![2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-iodobenzamide](/img/structure/B4994343.png)
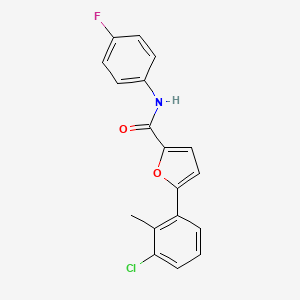
![[4-bromo-2-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4994352.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)
![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4994373.png)
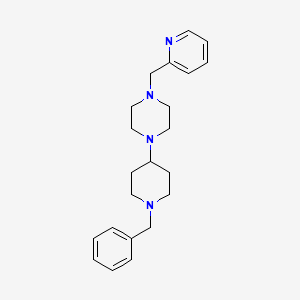
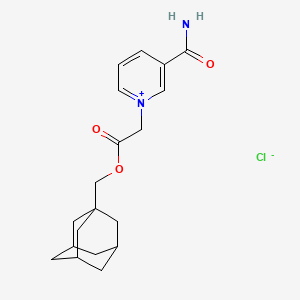
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4994389.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B4994395.png)
